molecular formula C9H10N2O B062218 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile CAS No. 180283-43-6

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile

Cat. No. B062218
CAS RN: 180283-43-6
M. Wt: 162.19 g/mol
InChI Key: QUWRIPIBVYARBA-UHFFFAOYSA-N
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Description

The compound “3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile” is a pyrrole derivative. Pyrrole is a colorless volatile liquid that darkens immediately upon exposure to air and polymerizes in light . Pyrrole derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . The Paal–Knorr reaction is another common method for synthesizing pyrrole derivatives .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The nitrogen atom contributes one pair of electrons to the aromatic π-electron system, making pyrrole aromatic .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions with carboxylic acids and amines . They can also undergo oxidative aromatization in the presence of suitable catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary depending on their specific structure. For example, “5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid” has a molecular weight of 153.14 and a melting point of 254-256 degrees Celsius .

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on their specific structure and the biological target. Many pyrrole-containing compounds are biologically active and have been found to exhibit a diverse range of activities .

Safety and Hazards

Pyrrole and its derivatives can pose various safety hazards. For instance, they can cause skin and eye irritation . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Given the diverse biological activities of pyrrole derivatives, there is significant interest in further exploring this class of compounds for potential therapeutic applications. Future research may focus on the design and synthesis of new pyrrole derivatives, as well as the investigation of their biological activities and mechanisms of action .

properties

IUPAC Name

3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-8(3-2-4-10)5-11-9(7)6-12/h5-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWRIPIBVYARBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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